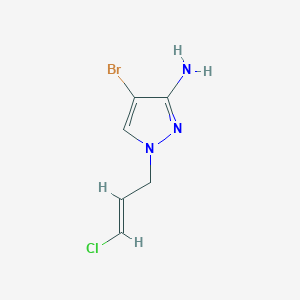
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position, a chloroprop-2-en-1-yl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-pyrazole.
Alkylation: The 4-bromo-1H-pyrazole is alkylated with 3-chloroprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the chloroprop-2-en-1-yl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (DCM).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-azido-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine.
Addition: Formation of 4-Bromo-1-(3-chloro-2,3-dibromopropyl)-1H-pyrazol-3-amine.
Oxidation: Formation of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-one.
Reduction: Formation of 4-Bromo-1-(3-chloropropyl)-1H-pyrazol-3-amine.
Scientific Research Applications
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: The compound is used in studies to understand its effects on different biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of pyrazole derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and chloroprop-2-en-1-yl groups can influence its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the chloroprop-2-en-1-yl and amine groups, making it less versatile in chemical reactions.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1-(3-chloropropyl)-1H-pyrazol-3-amine: Lacks the double bond in the chloroprop-2-en-1-yl group, which can influence its chemical properties.
Uniqueness
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is unique due to the combination of the bromine atom, chloroprop-2-en-1-yl group, and amine group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C6H7BrClN3 |
|---|---|
Molecular Weight |
236.50 g/mol |
IUPAC Name |
4-bromo-1-[(E)-3-chloroprop-2-enyl]pyrazol-3-amine |
InChI |
InChI=1S/C6H7BrClN3/c7-5-4-11(3-1-2-8)10-6(5)9/h1-2,4H,3H2,(H2,9,10)/b2-1+ |
InChI Key |
KBBVHESRQXLTFZ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=NN1C/C=C/Cl)N)Br |
Canonical SMILES |
C1=C(C(=NN1CC=CCl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


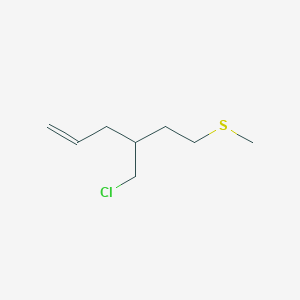

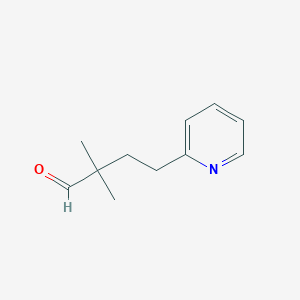


![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)


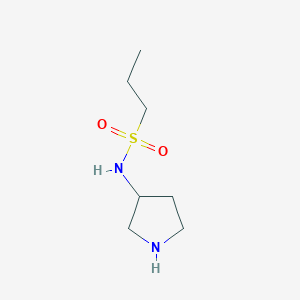
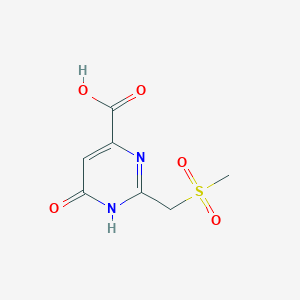
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)

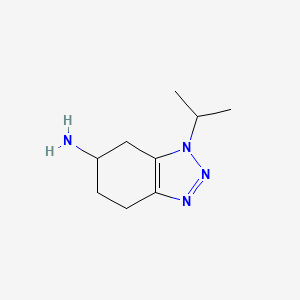
![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
